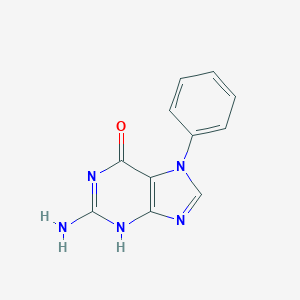

N(7)-Phenylguanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

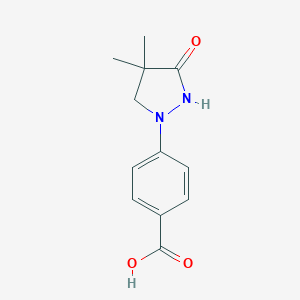

N(7)-Phenylguanine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a modified form of guanine, one of the four nucleotide bases that make up DNA. N(7)-Phenylguanine has been found to have a unique set of properties that make it useful for a variety of applications, including as a tool for studying DNA repair mechanisms and as a potential therapeutic agent for certain types of cancer.

Mecanismo De Acción

The mechanism of action of N(7)-Phenylguanine involves its ability to inhibit the activity of certain enzymes that are involved in DNA repair. Specifically, the compound has been found to inhibit the activity of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which repairs DNA damage caused by alkylating agents. By inhibiting this enzyme, N(7)-Phenylguanine prevents the repair of DNA damage, leading to cell death.

Efectos Bioquímicos Y Fisiológicos

N(7)-Phenylguanine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA repair enzymes, the compound has been found to have anti-inflammatory properties and to modulate the activity of certain neurotransmitters in the brain. These effects may have potential therapeutic applications in a variety of conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N(7)-Phenylguanine has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It also has a unique set of properties that make it useful for studying DNA repair mechanisms and for developing new cancer treatments.

However, there are also limitations to the use of N(7)-Phenylguanine in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain types of assays. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Direcciones Futuras

There are a number of potential future directions for research on N(7)-Phenylguanine. One area of interest is the development of new cancer treatments based on the compound's ability to selectively target cancer cells. Another area of interest is the use of N(7)-Phenylguanine as a tool for studying DNA repair mechanisms and for developing new drugs that target these mechanisms.

In addition, there is ongoing research into the biochemical and physiological effects of N(7)-Phenylguanine, including its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. As our understanding of the compound's properties and mechanisms of action continues to grow, it is likely that new applications for N(7)-Phenylguanine will be discovered, making it an important area of research for years to come.

Métodos De Síntesis

N(7)-Phenylguanine can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.

Aplicaciones Científicas De Investigación

N(7)-Phenylguanine has been used extensively in scientific research for a variety of applications. One of its primary uses is as a tool for studying DNA repair mechanisms. The compound has been found to inhibit the activity of certain enzymes that are involved in repairing damaged DNA, allowing researchers to better understand how these enzymes work and how they can be targeted for therapeutic purposes.

N(7)-Phenylguanine has also been investigated as a potential therapeutic agent for certain types of cancer. The compound has been found to selectively target cancer cells, causing them to undergo apoptosis (cell death) while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments.

Propiedades

Número CAS |

110718-94-0 |

|---|---|

Nombre del producto |

N(7)-Phenylguanine |

Fórmula molecular |

C11H9N5O |

Peso molecular |

227.22 g/mol |

Nombre IUPAC |

2-amino-7-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)16(6-13-9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) |

Clave InChI |

IGBMZHXVCJHQOL-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)NC(=N3)N |

SMILES canónico |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

Sinónimos |

N(7)-phenylguanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)